3-(氯甲基)-4-乙基-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

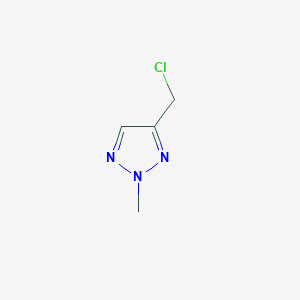

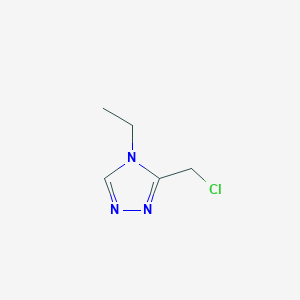

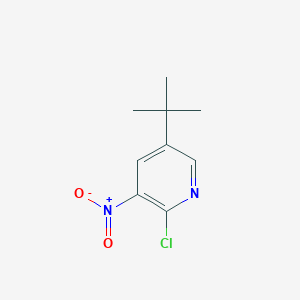

3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole derivatives can be approached by starting from 3-mercapto-1,2,4-triazoles, which are obtained from acyl hydrazines and isothiocyanates. These mercapto derivatives can be further functionalized to yield the chloromethyl and other substituted derivatives . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by reaction with thionyl chloride to produce the 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, which is an important intermediate for various applications .

Molecular Structure Analysis

The molecular structure of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole is not directly discussed in the provided papers. However, the structure of related compounds, such as ethyl 1-(6-chloro-3-pyridylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has been analyzed, showing significant electron delocalization within the triazolyl system and stabilization through intramolecular hydrogen bonds . Additionally, the structure of 3-aryl-1,2,4-triazoles has been determined by X-ray crystallography, which could provide insights into the structural aspects of the chloromethylated triazoles .

Chemical Reactions Analysis

The reactivity of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole would be influenced by the presence of the chloromethyl group, which is a good leaving group and can participate in nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives, such as the 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, which are synthesized by treating trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the 1-(chloromethyl)-1,2,4-triazole hydrochloride salt is likely to be soluble in polar solvents such as chloroform, as indicated by its use in the synthesis process . The presence of the chloromethyl group would also make the compound susceptible to hydrolysis under basic conditions, potentially leading to the formation of the corresponding hydroxymethyl derivative.

科学研究应用

微波促进合成和生物活性

Özil 等人(2015 年)的一项研究重点关注一系列稠合和非稠合 1,2,4-三唑衍生物的合成,探索它们的抗菌、抗脂肪酶和抗脲酶活性。这项研究强调了 1,2,4-三唑在开发具有潜在治疗应用的新化合物中的作用 (Özil、Bodur、Ülker 和 Kahveci,2015 年)。

三唑基或三唑鎓功能化高能盐的合成

王等人(2007 年)通过涉及 1-(氯甲基)-1H-1,2,4-三唑的反应制备了三唑基功能化的单阳离子高能盐。这项研究证明了这些化合物在开发具有良好热稳定性和密度的能量材料中的潜力,表明它们在材料科学中的适用性 (Wang、Gao、Ye 和 Shreeve,2007 年)。

新型三唑的分子建模研究

El-Reedy 和 Soliman(2020 年)对新型 1,2,4-三唑并[4,3-b][1,2,4,5]四嗪和 1,2,4-三唑并[4,3-b][1,2,4]三嗪的合成和生物活性进行了研究。他们的工作突出了这些化合物的抗菌和抗炎潜力,提供了对其可能的治疗应用的见解 (El-Reedy 和 Soliman,2020 年)。

光谱和结构研究

Şahin 等人(2014 年)的另一项研究涉及合成和表征 4-氨基-3-(乙基)-5-(4-氯苯基)-4H-1,2,4-三唑等,重点关注它们通过 X 射线衍射技术获得的分子结构。此类研究有助于了解三唑衍生物的物理和化学性质 (Şahin、Kantar、Şaşmaz、Gümrükçüoğlu 和 Büyükgüngör,2014 年)。

了解在低碳钢表面的吸附

Bentiss 等人(2007 年)探索了在盐酸溶液中使用 4H-1,2,4-三唑衍生物对低碳钢进行腐蚀保护,证明了三唑化合物在材料科学和工程中的潜在工业应用 (Bentiss、Bouanis、Mernari、Traisnel、Vezin 和 Lagrenée,2007 年)。

属性

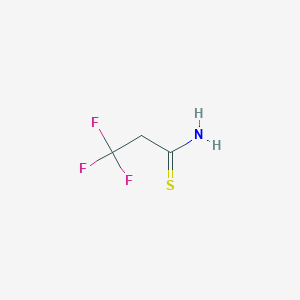

IUPAC Name |

3-(chloromethyl)-4-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSMMRGVDTMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)